- Prepartion of cycloalka-fused pyrimidines as ferroportin inhibitors, World Intellectual Property Organization, , ,
Cas no 937236-73-2 (ethyl 2-(2-chloro-4-pyridyl)acetate)
937236-73-2 structure
Product Name:ethyl 2-(2-chloro-4-pyridyl)acetate
كاس عدد:937236-73-2
وسط:C9H10ClNO2
ميغاواط:199.634201526642
CID:2126047
PubChem ID:57709236
Update Time:2024-10-26
ethyl 2-(2-chloro-4-pyridyl)acetate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- ethyl 2-(2-chloropyridin-4-yl)acetate
- MFDZGDBPQSJAIC-UHFFFAOYSA-N
- NE34562
- 4-Pyridineacetic acid, 2-chloro-, ethyl ester
- (2-chloro-pyridin-4-yl)-acetic acid ethyl ester
- Ethyl 2-chloro-4-pyridineacetate (ACI)
- (2-Chloropyridin-4-yl)acetic acid ethyl ester
- ethyl 2-(2-chloro-4-pyridyl)acetate
- AKOS026729461
- E81939
- DB-334041
- AS-83923
- EN300-125107
- SCHEMBL191331
- CS-0148583
- ethyl2-(2-chloropyridin-4-yl)acetate
- 937236-73-2
-
- نواة داخلي: 1S/C9H10ClNO2/c1-2-13-9(12)6-7-3-4-11-8(10)5-7/h3-5H,2,6H2,1H3
- مفتاح Inchi: MFDZGDBPQSJAIC-UHFFFAOYSA-N
- ابتسامات: ClC1C=C(C=CN=1)CC(=O)OCC
حساب السمة
- نوعية دقيقة: 199.0400063g/mol
- النظائر كتلة واحدة: 199.0400063g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 13
- تدوير ملزمة العد: 4
- تعقيدات: 175
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 39.2
- إكسلوغ 3: 2
الخصائص التجريبية
- اللون / الشكل: NA
- كثيف: 1.2±0.1 g/cm3
- نقطة الغليان: 287.3±25.0 °C at 760 mmHg
- نقطة الوميض: 227.2±28.7 °C
ethyl 2-(2-chloro-4-pyridyl)acetate أمن المعلومات
- إشارة عشوائية:warning
- وصف الخطر: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- تحذير: P264+P280+P305+P351+P338+P337+P313
- تعليمات السلامة: H303+H313+H333
- ظروف التخزين:storage at -4℃ (6-12weeks), longer storage period at -20℃ (1-2years),0℃条件下运输
ethyl 2-(2-chloro-4-pyridyl)acetate الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| TRC | B126533-10mg |
ethyl 2-(2-chloropyridin-4-yl)acetate |
937236-73-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B126533-50mg |
ethyl 2-(2-chloropyridin-4-yl)acetate |
937236-73-2 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B126533-100mg |
ethyl 2-(2-chloropyridin-4-yl)acetate |
937236-73-2 | 100mg |
$ 275.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | Y1261915-250mg |
ethyl 2-(2-chloropyridin-4-yl)acetate |
937236-73-2 | 96% | 250mg |
$110 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1261915-1g |
ethyl 2-(2-chloropyridin-4-yl)acetate |
937236-73-2 | 96% | 1g |
$175 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1261915-5g |
ethyl 2-(2-chloropyridin-4-yl)acetate |
937236-73-2 | 96% | 5g |
$1620 | 2023-05-17 | |
| Enamine | EN300-125107-0.05g |
ethyl 2-(2-chloropyridin-4-yl)acetate |
937236-73-2 | 95% | 0.05g |
$155.0 | 2023-06-08 | |
| Enamine | EN300-125107-0.1g |
ethyl 2-(2-chloropyridin-4-yl)acetate |
937236-73-2 | 95% | 0.1g |
$232.0 | 2023-06-08 | |
| Enamine | EN300-125107-0.25g |
ethyl 2-(2-chloropyridin-4-yl)acetate |
937236-73-2 | 95% | 0.25g |
$331.0 | 2023-06-08 | |
| Enamine | EN300-125107-0.5g |
ethyl 2-(2-chloropyridin-4-yl)acetate |
937236-73-2 | 95% | 0.5g |
$524.0 | 2023-06-08 |
ethyl 2-(2-chloro-4-pyridyl)acetate طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 2 h, -78 °C
1.2 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 3 h, -78 °C; 15 min, -78 °C
1.2 10 min, -78 °C; -78 °C → 0 °C; 20 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 10 min, -78 °C; -78 °C → 0 °C; 20 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
المراجع
- Preparation of pyrazolylurea compounds as hemopoietic cell kinase (p59-HCK) inhibitors for treatment of influenza infection, World Intellectual Property Organization, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 0.5 h, -78 °C → 0 °C; 0 °C → -78 °C
1.2 -78 °C; 0.5 h, -78 °C; -78 °C → rt
1.2 -78 °C; 0.5 h, -78 °C; -78 °C → rt
المراجع
- Quinolone derivatives, especially oxopyridopirimidines, as fibroblast growth factor inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 overnight, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 overnight, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
المراجع
- Preparation of heteroaryl antagonists of prostaglandin D2 receptors, World Intellectual Property Organization, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; rt → -78 °C; 15 min, -78 °C; 15 min, -78 °C
1.2 5 min, -78 °C; 15 min, -78 °C; -78 °C → 0 °C; 4 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 5 min, -78 °C; 15 min, -78 °C; -78 °C → 0 °C; 4 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
المراجع
- Spiro imidazole derivatives as PPAR modulators and their preparation, pharmaceutical compositions and use in the treatment of diseases associated with PPAR activity., World Intellectual Property Organization, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C
1.2 overnight, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 overnight, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
المراجع
- Beta-lactamase inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Triphenylphosphine Catalysts: Palladium diacetate Solvents: Ethanol ; rt
المراجع
- Preparation of [1,3]thiazolo[5,4-b]pyridine-2-amine derivatives as VEGF receptor 2 kinase inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 2 h, -78 °C
1.2 Reagents: Hexamethylphosphoramide ; 1 h, -78 °C; rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Hexamethylphosphoramide ; 1 h, -78 °C; rt
1.3 Reagents: Ammonium chloride Solvents: Water
المراجع
- Preparation of heterocyclic compounds as glucokinase activators, World Intellectual Property Organization, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 2 h, -78 °C
1.2 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
المراجع
- Prepartion of pyrimidines as ferroportin inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 3 h, -78 °C; 15 min, -78 °C
1.2 10 min, -78 °C; -78 °C → 0 °C; 20 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 10 min, -78 °C; -78 °C → 0 °C; 20 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
المراجع
- Pyrazolylurea derivatives as antiviral agents and their preparation and use in the treatment of viral infection, World Intellectual Property Organization, , ,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 3 h, -78 °C; 15 min, -78 °C
1.2 10 min, -78 °C → 0 °C; 20 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 10 min, -78 °C → 0 °C; 20 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
المراجع
- Preparation of pyrazolyl ureas as p38 MAP kinase inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.2 -78 °C; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 -78 °C; 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
المراجع
- Preparation of 18F-labeled coumarin derivatives useful as in vivo imaging agent for MAO-B, World Intellectual Property Organization, , ,
ethyl 2-(2-chloro-4-pyridyl)acetate Raw materials
ethyl 2-(2-chloro-4-pyridyl)acetate Preparation Products
ethyl 2-(2-chloro-4-pyridyl)acetate الوثائق ذات الصلة
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
937236-73-2 (ethyl 2-(2-chloro-4-pyridyl)acetate) منتجات ذات صلة
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
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- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
الموردين الموصى بهم
SunaTech Inc.
عضو ذهبي
مورد الصين
مُحْضِر
Shenzhen Yaoyuan R&D Center Co.,Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Shandong Feiyang Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Tiancheng Chemical (Jiangsu) Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Nanjing jingzhu bio-technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة